Di-tert-butylneopentylphosphine

Vue d'ensemble

Description

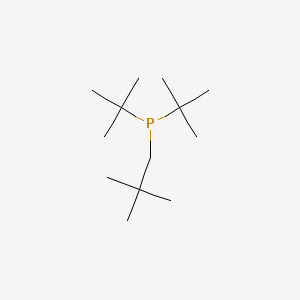

Di-tert-butylneopentylphosphine, also known as bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine, is a tertiary phosphine compound with the molecular formula C13H29P and a molecular weight of 216.34 g/mol . This compound is known for its use as a ligand in various catalytic reactions, particularly in organometallic chemistry.

Méthodes De Préparation

Di-tert-butylneopentylphosphine is typically synthesized through acid catalysis. The process begins with the reaction of di-tert-butylchlorophosphine with neopentyl lithium to form a lithium salt of this compound. This intermediate is then treated with an acid to yield the final product . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.

Analyse Des Réactions Chimiques

Chemical Reactions Involving Di-tert-butylneopentylphosphine

This compound participates in various chemical reactions, primarily as a ligand in transition metal-catalyzed processes. Below are the key types of reactions it undergoes:

3.1. Oxidation Reactions

This compound can be oxidized to form phosphine oxides. This reaction is significant in modifying the electronic properties of the phosphine, impacting its reactivity in subsequent reactions.

3.2. Substitution Reactions

The compound is involved in substitution reactions, particularly in forming organometallic complexes. These complexes are crucial for facilitating various coupling reactions.

3.3. Coupling Reactions

This compound is highly effective in several cross-coupling reactions, including:

-

Buchwald-Hartwig Coupling

-

Heck Reaction

-

Sonogashira Coupling

-

Suzuki-Miyaura Coupling

-

Negishi Coupling

These reactions typically utilize palladium or other transition metal catalysts along with appropriate bases and solvents. The efficiency of this compound as a ligand enhances the yields and selectivity of these transformations.

Research Findings on Reaction Mechanisms

Recent studies have elucidated the mechanisms by which this compound operates as a ligand in catalytic processes:

-

Mechanism Overview : The phosphine coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination is essential for enhancing the efficiency and selectivity of catalytic reactions.

-

Catalytic Activity : Research indicates that this compound-based catalysts exhibit superior activity for aryl bromide amination compared to other phosphines like tri(tert-butyl)phosphine under mild conditions. Yields can reach up to 98% depending on the reaction conditions .

Applications De Recherche Scientifique

Palladium-Catalyzed Reactions

DTBNpP is primarily utilized as a ligand in palladium-catalyzed coupling reactions. It has been shown to enhance the efficiency of various coupling processes:

- Kumada Couplings : DTBNpP serves as a cocatalyst for palladium-catalyzed Kumada couplings, demonstrating superior performance compared to traditional ligands like tris(tert-butyl)phosphine (TTBP) .

- Sonogashira Couplings : In a study, DTBNpP was employed in room-temperature, copper-free Sonogashira reactions, achieving yields up to 97% with excellent functional group tolerance . This highlights its effectiveness in facilitating cross-coupling reactions under mild conditions.

- Amination Reactions : The ligand has also been successfully applied in the amination of aryl bromides and chlorides, providing catalysts that operate under mild conditions and exhibit high activity .

α-Arylation of Ketones

Recent research has demonstrated that DTBNpP combined with palladium(II) acetate forms an efficient catalytic system for the α-arylation of ketones. This method allows for the selective introduction of aryl groups into ketones, expanding the scope of synthetic applications .

Mechanistic Insights

The performance of DTBNpP as a ligand can be attributed to its steric bulk and electronic properties, which influence catalyst reactivity:

- Steric Effects : The bulky tert-butyl groups provide significant steric hindrance, which can stabilize certain transition states during catalytic cycles. This characteristic is particularly beneficial in preventing side reactions and improving selectivity .

- Electronic Properties : The electronic nature of DTBNpP allows for effective coordination with palladium centers, enhancing the overall catalytic activity. Studies have shown that modifications in ligand structure can lead to substantial variations in catalyst performance .

Data Summary Table

| Reaction Type | Catalyst System | Yield (%) | Conditions |

|---|---|---|---|

| Kumada Coupling | Pd(DTBNpP) | >90 | Mild conditions |

| Sonogashira Coupling | [DTBNpP]Pd(crotyl)Cl | Up to 97 | Room temperature |

| Amination | [(DTBNpP)PdCl] | High | Mild conditions |

| α-Arylation | Pd(II) acetate + DTBNpP | High | Various solvents |

Case Study 1: Kumada Coupling Efficiency

In a comparative study, DTBNpP was found to outperform TTBP in terms of reaction rate and yield when used as a ligand in Kumada couplings involving challenging substrates. The study highlighted the importance of ligand design in optimizing catalytic processes.

Case Study 2: Room-Temperature Sonogashira Reactions

A novel application involved using DTBNpP in copper-free Sonogashira reactions at room temperature. The results showed not only high yields but also broad functional group compatibility, making this approach advantageous for complex molecule synthesis.

Mécanisme D'action

The mechanism by which di-tert-butylneopentylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, such as cross-coupling and hydrogenation .

Comparaison Avec Des Composés Similaires

Di-tert-butylneopentylphosphine is unique due to its bulky tert-butyl and neopentyl groups, which provide steric hindrance and influence its reactivity and selectivity. Similar compounds include:

Tri-tert-butylphosphine: Known for its use in similar catalytic reactions but with different steric and electronic properties.

Trineopentylphosphine: Another bulky phosphine ligand with distinct selectivity in catalytic processes.

These compounds are often compared based on their performance in specific reactions, such as the Heck coupling, where this compound shows unique isomerization properties .

Activité Biologique

Di-tert-butylneopentylphosphine (DTBNpP) is a tertiary phosphine compound that has garnered attention for its unique properties and applications, particularly in catalysis. This article explores the biological activity of DTBNpP, focusing on its mechanisms, applications in synthetic chemistry, and the implications of its use in biological contexts.

Overview of this compound

- Chemical Formula : C13H29P

- Molecular Weight : 216.34 g/mol

- CAS Number : 60633-21-8

DTBNpP is characterized by its bulky tert-butyl and neopentyl groups, which impart significant steric hindrance, influencing its reactivity and selectivity as a ligand in various catalytic processes. Its synthesis typically involves the reaction of di-tert-butylchlorophosphine with neopentyl lithium, followed by acid treatment to yield the final product.

DTBNpP primarily functions as a ligand in coordination chemistry, particularly with transition metals such as palladium. The steric bulk of DTBNpP facilitates the formation of coordinatively unsaturated metal species, enhancing catalytic efficiency in reactions like cross-coupling and hydrogenation. The following points summarize its mechanism:

- Coordination : DTBNpP coordinates with transition metals, stabilizing reactive intermediates.

- Catalytic Efficiency : It promotes oxidative addition and reductive elimination steps in catalytic cycles .

- Selectivity : The unique steric environment created by DTBNpP allows for controlled isomerization in reactions such as the Heck coupling.

Applications in Catalysis

DTBNpP has been extensively studied for its role in various catalytic systems. Notable applications include:

Comparative Analysis with Similar Compounds

A comparison of DTBNpP with other phosphine ligands highlights its unique advantages:

| Ligand | Reactivity | Stability | Selectivity |

|---|---|---|---|

| This compound (DTBNpP) | High | Air-stable | High control over isomerization |

| Tri-tert-butylphosphine | Moderate | Sensitive to air | Variable |

| Trineopentylphosphine | Moderate | Sensitive to air | Variable |

Case Studies

Several studies have illustrated the effectiveness of DTBNpP in catalysis:

- Sonogashira Couplings : A study demonstrated that DTBNpP can facilitate copper-free Sonogashira reactions at room temperature with yields up to 97%, showcasing its broad functional group tolerance .

- α-Arylation of Ketones : Research highlighted the use of DTBNpP with palladium acetate for efficient α-arylation reactions, achieving significant yields and regioselectivities .

Propriétés

IUPAC Name |

ditert-butyl(2,2-dimethylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29P/c1-11(2,3)10-14(12(4,5)6)13(7,8)9/h10H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGICSFDKZAWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CP(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338086 | |

| Record name | Di-tert-butylneopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-21-8 | |

| Record name | Di-tert-butylneopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60633-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DTBNpP function as a ligand in palladium-catalyzed cross-coupling reactions?

A: DTBNpP acts as a supporting ligand for palladium catalysts, playing a crucial role in facilitating cross-coupling reactions. Its steric bulk, attributed to the tert-butyl and neopentyl groups, creates a cone-shaped environment around the palladium center. [, ] This steric influence promotes the formation of coordinatively unsaturated palladium species, accelerating oxidative addition and reductive elimination steps in the catalytic cycle. []

Q2: What are the advantages of using DTBNpP in palladium-catalyzed reactions compared to other phosphine ligands?

A2: DTBNpP offers distinct advantages in palladium-catalyzed reactions:

- High Activity at Mild Conditions: DTBNpP enables reactions to proceed efficiently at room temperature, even with challenging substrates like aryl chlorides. [, ]

- Air Stability: [(DTBNpP)PdCl2]2 complexes demonstrate remarkable air stability, simplifying reaction setup and handling compared to highly air-sensitive phosphine ligands. []

- Control over Isomerization: In reactions like the Heck reaction, DTBNpP provides a higher degree of control over alkene isomerization compared to ligands like tri-tert-butylphosphine, leading to selective product formation. []

- Solubility and Catalyst Loading: DTBNpP demonstrates improved solubility in solvents like toluene compared to acetonitrile, allowing for significant reductions in catalyst loading while maintaining or improving yields. []

Q3: Can you provide examples of specific reactions where DTBNpP has proven to be an effective ligand?

A3: DTBNpP has demonstrated efficacy in various palladium-catalyzed reactions:

- Sonogashira Coupling: Enables room-temperature, copper-free coupling of challenging aryl bromides with alkynes, even in the presence of air. []

- Suzuki Coupling: Provides effective catalysis for coupling aryl bromides at room temperature, even in air, with notable activity improvements observed in toluene/water solvent systems. []

- α-Arylation of Ketones: Facilitates efficient α-arylation of ketones with aryl bromides and chlorides, offering a valuable route to complex ketones. []

- Heck Reaction: Provides control over alkene isomerization, enabling selective synthesis of specific isomers in reactions involving cyclic alkenes. []

- Arylation of Activated Methylene Compounds: Catalyses the arylation of diethyl malonate and ethyl cyanoacetate with various aryl bromides and chlorides. [, ]

Q4: Are there any known limitations or drawbacks to using DTBNpP in catalytic applications?

A: While DTBNpP offers significant advantages, a potential drawback is the formation of a catalytically inactive palladacycle, [(κ2-P,C-DTBNpP)PdX]2, in acetonitrile/water solvent systems. [] This palladacycle formation pathway represents a catalyst deactivation route and highlights the importance of solvent choice when utilizing DTBNpP.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.